molecular formula C21H21ClN4O4S B453929 BUTYL 4-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

BUTYL 4-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B453929
M. Wt: 460.9g/mol
InChI Key: CAICEVJMRSMKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a combination of various functional groups, including a pyrazole ring, a furan ring, and a benzoate ester

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9g/mol

IUPAC Name

butyl 4-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]carbamothioylamino]benzoate

InChI

InChI=1S/C21H21ClN4O4S/c1-2-3-10-29-20(28)14-4-6-16(7-5-14)24-21(31)25-19(27)18-9-8-17(30-18)13-26-12-15(22)11-23-26/h4-9,11-12H,2-3,10,13H2,1H3,(H2,24,25,27,31)

InChI Key

CAICEVJMRSMKEB-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the pyrazole and furan rings, typically using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzoate ester: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 4-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study the interactions between different functional groups and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for studying protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique functional groups allow for the development of materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of BUTYL 4-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with various molecular targets. The pyrazole and furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate: Unique due to its combination of pyrazole, furan, and benzoate ester functional groups.

    Butyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamoyl]amino}benzoate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    Butyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.

Uniqueness

Butyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.

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